Deutetrabenazine
Descripción general
Descripción
Deutetrabenazine is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor used for the management of chorea associated with Huntington’s disease . It is a hexahydro-dimethoxybenzoquinolizine derivative and a deuterated form of Tetrabenazine .
Synthesis Analysis
Deutetrabenazine is an isotopic isomer of tetrabenazine in which six hydrogen atoms have been replaced by deuterium atoms . A novel process for the synthesis of tetrabenazine and deutetrabenazine has been developed . All of the reaction parameters were optimized through a series of reactions and by using Design of Experiment techniques .
Molecular Structure Analysis
The molecular formula of Deutetrabenazine is C19H27NO3 . The IUPAC name is (3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one . The molecular weight is 323.5 g/mol .
Chemical Reactions Analysis
Deutetrabenazine is a deuterated form of tetrabenazine . The specific deuteration in deutetrabenazine slows conversion of the active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure .
Physical And Chemical Properties Analysis
Deutetrabenazine is a small molecule . The presence of deuterium in deutetrabenazine increases the half-lives of the active metabolite and prolongs their pharmacological activity by attenuating CYP2D6 metabolism of the compound .
Aplicaciones Científicas De Investigación
Application in Neurology
Specific Scientific Field
The specific scientific field for this application is Neurology , particularly focusing on neurodegenerative diseases such as Huntington’s disease and Parkinson’s disease .
Comprehensive and Detailed Summary of the Application
Tetrabenazine is a US Food and Drug Administration (FDA)-approved drug that exhibits a dopamine depleting effect and is used for the treatment of chorea in Huntington’s disease . It binds and inhibits vesicular monoamine transporter type 2 (VMAT2), which is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This transportation contributes to the release of neurotransmitters inside the cell to the synaptic cleft, resulting in dopaminergic signal transmission .
Detailed Description of the Methods of Application or Experimental Procedures
The method of application involves the use of Tetrabenazine as a drug for treatment. It is administered to patients diagnosed with Huntington’s disease to manage the symptoms of chorea . The drug works by depleting dopamine, a neurotransmitter that plays a pivotal role during signal transmission in the central nervous system (CNS) .
Thorough Summary of the Results or Outcomes Obtained
The highly potent inhibitory activity of Tetrabenazine has led to its advanced applications and in-depth investigation of prodrug design and metabolite drug discovery . After a series of research studies, Tetrabenazine derivatives such as valbenazine and deutetrabenazine have been approved by the US FDA . In addition, radioisotopically labeled Tetrabenazine permits the early diagnosis of Parkinson’s disease, which is difficult to treat during the later stages of this disease .
Application in Medicinal Chemistry
Specific Scientific Field
The specific scientific field for this application is Medicinal Chemistry , particularly focusing on the development of deuterated drugs .
Comprehensive and Detailed Summary of the Application
Deuterated drugs are a type of pharmaceutical drug that includes one or more atoms of deuterium, a heavier isotope of hydrogen, instead of the standard hydrogen atom . Tetrabenazine-d6, also known as Deutetrabenazine, is an example of a deuterated drug . The incorporation of deuterium into drugs can slow down the metabolic process and improve the half-life of the drugs .
Detailed Description of the Methods of Application or Experimental Procedures
The method of application involves the use of Tetrabenazine-d6 as a deuterated drug for treatment. It is administered to patients diagnosed with certain diseases to manage the symptoms . The drug works by slowing down the metabolic process and improving the half-life of the drugs .
Thorough Summary of the Results or Outcomes Obtained
Comparative assessment of Deutetrabenazine and Tetrabenazine on their pharmacokinetics and safety has been performed. Deutetrabenazine is as effective as Tetrabenazine in the treatment of chorea but has a lower risk of adverse effects .
Application in Organic Synthesis
Specific Scientific Field
The specific scientific field for this application is Organic Synthesis , particularly focusing on the synthesis of selectively deuterated amines .
Comprehensive and Detailed Summary of the Application
Deuterated organic molecules are of utmost importance in many areas of science and have been recently intensively investigated in medicinal chemistry due to their enhanced metabolic stability . The development of efficient and broadly applicable methods for the selective incorporation of deuterium atoms into organic molecules from readily available starting materials and reagents is therefore of extreme importance .
Detailed Description of the Methods of Application or Experimental Procedures
The method of application involves the synthesis of amines selectively deuterated at their alpha and/or beta positions . Upon simple treatment of readily available ynamides with a mixture of triflic acid and triethylsilane, either deuterated or not, a range of amines can be smoothly obtained with high levels of deuterium incorporation .
Thorough Summary of the Results or Outcomes Obtained
The highly potent inhibitory activity of Tetrabenazine has led to its advanced applications and in-depth investigation of prodrug design and metabolite drug discovery . In addition, the synthesis of enantiomerically pure Tetrabenazine has been pursued .
Application in Pharmacology
Specific Scientific Field
The specific scientific field for this application is Pharmacology , particularly focusing on the study of how a body processes a drug .
Comprehensive and Detailed Summary of the Application
Pharmacologic research on deuterium oxide (D2O) not only investigates its effect on the reactions between drugs and living systems but also biochemical or molecular interactions between the drug and the human body . Deuteration is commonly used in the studies of metabolism of drugs or toxic substances in human health .
Detailed Description of the Methods of Application or Experimental Procedures
To slow down the metabolic process and improve the half-life of the drugs, incorporation of deuterium in the drugs (referred to as deuterated drugs) has been carried out .
Thorough Summary of the Results or Outcomes Obtained
Application in Treatment of Tardive Dyskinesia
Specific Scientific Field
The specific scientific field for this application is Neurology , particularly focusing on the treatment of tardive dyskinesia .
Detailed Description of the Methods of Application or Experimental Procedures
Clinical research on the potentially more efficacious and easier to use Tetrabenazine analogs is already under way .
Thorough Summary of the Results or Outcomes Obtained
One of the analogs of Tetrabenazine is Valbenazine, which showed a distinctive improvement in tardive dyskinesia symptoms during administration .
Safety And Hazards
Deutetrabenazine carries a boxed warning for increased risk of depression and suicidal thoughts and behavior (suicidality) in patients with Huntington’s disease . It also has a warning for changes in mood, cognition, chorea, rigidity, functional capacity, risk for depression, and suicidal ideation and behaviors (in patients with Huntington’s disease), neuroleptic malignant syndrome, akathisia, agitation, restlessness, parkinsonism (in patients with Huntington’s disease), and sedation/somnolence .
Direcciones Futuras
Currently, deutetrabenazine is being evaluated in phase III studies for the treatment of involuntary movements in patients with cerebral palsy . The suggestion that deutetrabenazine may lead to the improvement of dystonia as well as chorea, without a worsening of parkinsonism in HD patients is extremely interesting and should be further investigated and validated in future studies .
Propiedades
IUPAC Name |
(3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-VFJJUKLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@H]3CC(=O)[C@@H](CN3CCC2=C1)CC(C)C)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027934 | |
Record name | Deutetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deutetrabenazine | |
CAS RN |
1392826-25-3 | |
Record name | Deutetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-Di-(methoxy-d3)-1,3,4,6,7,11b-hexahydro-3-isobutyl-2H- benzo[a]quinolizin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Deutetrabenazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8414 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.